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Silicon tetraiodide - 13465-84-4

Silicon tetraiodide

Catalog Number: EVT-317868
CAS Number: 13465-84-4
Molecular Formula: SiI4
I4Si
Molecular Weight: 535.703 g/mol
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Product Introduction

Description

Silicon tetraiodide (SiI₄) is a white crystalline solid at room temperature. [, ] It plays a significant role in scientific research, particularly in the production of high-purity silicon for electronics and as a precursor in various chemical reactions. [, , , ]

Source and Classification

Silicon tetraiodide is classified as a silicon halide, specifically a tetrahalide, where silicon is in the +4 oxidation state. It is primarily synthesized through reactions involving iodine and silicon-based precursors. The compound's sensitivity to moisture necessitates careful handling and storage conditions to prevent hydrolysis .

Synthesis Analysis

Methods of Synthesis

Silicon tetraiodide can be synthesized through several methods:

  1. Direct Reaction with Iodine: This method involves treating a mixture of silicon and iodine at elevated temperatures.
  2. Reaction with Silicon Carbide: Silicon carbide reacts with iodine at approximately 200°C to yield silicon tetraiodide.
  3. Reaction with Silane: A more controlled synthesis can be achieved by reacting silane with iodine vapor at temperatures between 130°C and 150°C .

These methods highlight the versatility of silicon tetraiodide synthesis, making it accessible for both industrial and academic applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of silicon tetraiodide is tetrahedral, with bond lengths of approximately 2.432 Å between the silicon and iodine atoms. This geometry results from the sp³ hybridization of the silicon atom, which allows for four equivalent Si-I bonds. The compound's high reactivity is attributed to the relatively weak Si-I bonds compared to other silicon halides .

Chemical Reactions Analysis

Reactions and Technical Details

Silicon tetraiodide undergoes several notable chemical reactions:

  1. Hydrolysis: Silicon tetraiodide reacts rapidly with water, producing silicon dioxide and hydrogen iodide:
    SiI4+2H2OSiO2+4HI\text{SiI}_4+2\text{H}_2\text{O}\rightarrow \text{SiO}_2+4\text{HI}
  2. Reduction: It can also be reduced by hydrogen gas to yield pure silicon and hydrogen iodide:
    SiI4+2H2Si+4HI\text{SiI}_4+2\text{H}_2\rightarrow \text{Si}+4\text{HI}

These reactions indicate the compound's potential utility in synthesizing other silicon-based materials .

Mechanism of Action

Process and Data

The mechanism of action for silicon tetraiodide primarily involves its interaction with silicon-based substrates in microelectronics manufacturing. Upon exposure to moisture or water, it hydrolyzes rapidly, releasing hydrogen iodide gas while forming a silica layer on the substrate. This property makes it valuable for etching processes where precise control over surface characteristics is required.

The biochemical pathways associated with silicon tetraiodide are less explored but suggest that it may influence cellular signaling pathways related to defense mechanisms in biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Formula: SiI₄
  • Molecular Weight: 535.7 g/mol
  • Appearance: Off-white powder or crystals
  • Melting Point: Approximately 120.5°C
  • Boiling Point: Approximately 287.4°C
  • Sensitivity: Highly sensitive to moisture .

Chemical Properties

Silicon tetraiodide is characterized by its high reactivity, particularly towards water and air. It readily hydrolyzes, making it essential to store under an inert atmosphere or in moisture-free conditions to maintain stability.

Applications

Scientific Uses

Silicon tetraiodide finds numerous applications in scientific research and industrial processes:

  • Microelectronics: It is extensively used in the manufacture and etching of silicon wafers for electronic components due to its reactivity with silicon surfaces.
  • Material Science: As a precursor for synthesizing silicon amides and other advanced materials.
  • Nanotechnology: Utilized in studies related to the formation of silicon clusters, which are crucial for developing nanoscale devices .
  • Chemical Vapor Deposition (CVD): Proposed as a precursor for depositing silicon-based films through thermal or UV-assisted processes, facilitating high film growth rates .
Introduction to Silicon Tetraiodide (SiI₄)

Silicon tetraiodide (SiI₄), a covalent tetrahalide of silicon, stands as a cornerstone compound in inorganic and materials chemistry. Characterized by its moisture-sensitive nature and distinctive tetrahedral symmetry, this crystalline solid bridges fundamental chemical research and advanced technological applications. As the heaviest stable silicon halide, SiI₄ exhibits unique reactivity patterns derived from the polarizable iodine atoms and electropositive silicon center. Its significance extends from synthetic chemistry—serving as a precursor to silicon-functionalized compounds—to semiconductor engineering, where it enables high-purity silicon deposition [1] [6].

Historical Context and Discovery

The story of silicon tetraiodide is intertwined with the isolation of silicon itself. In 1824, Swedish chemist Jöns Jacob Berzelius first obtained elemental silicon by reducing potassium fluorosilicate with potassium metal. Although Berzelius' initial product contained potassium silicide impurities, subsequent washing yielded powdered silicon [2] [3] [8]. Early investigations into silicon-halogen compounds soon followed, with SiI₄ likely synthesized through direct combination of silicon and iodine. By 1854, Henri Sainte-Claire Deville achieved crystalline silicon, paving the way for systematic studies of tetraiodide formation [3] [9].

Industrial production methods crystallized in the 20th century. The primary synthesis route involves heating elemental silicon with iodine vapor at 200°C, often with copper catalysts to enhance yield [1] [6]. Alternative approaches include:

  • Silane iodination: Controlled reaction of SiH₄ with I₂ at 130–150°C, yielding iodosilanes (SiH₃I to SiI₄) [1]
  • Granular synthesis: Modern continuous processes using precision ovens (1000°C ±0.1°C) under argon, enabling 10 kg/day production [6]

Table 1: Historical Development Timeline of SiI₄

YearScientist/InnovationContribution
1824Jöns Jacob BerzeliusFirst isolation of elemental silicon
1854Henri Sainte-Claire DevilleProduction of crystalline silicon
1930sHyde/KippingEarly silicone research ("sticky messes")
1940sMüller/RochowIndustrial-scale silicone synthesis methods
2000sIndustrial engineersGranular SiI₄ production under inert gas

Fundamental Chemical Properties and Molecular Structure

Silicon tetraiodide presents as a white to off-white crystalline solid that melts at 120.5°C to a yellow liquid and boils at 287.4°C [1] [5] [6]. Its density of 4.198 g/cm³ reflects the high atomic mass of iodine (94.76% of SiI₄ mass) [1] [6]. Crucially, the molecule adopts a regular tetrahedral geometry (Td symmetry) with equivalent Si–I bonds. Gas-phase electron diffraction studies at 378 K confirm an Si–I bond length of 2.432(5) Å and I···I distance of 3.971(8) Å [1] [10]. This symmetry persists in solid-state via weak van der Waals interactions between molecules [6].

Table 2: Comparative Properties of Silicon Tetrahalides [1] [6]

CompoundMelting Point (°C)Boiling Point (°C)Si–X Bond Length (Å)Bond Energy (kJ/mol)
SiF₄-95.0-90.31.55582
SiCl₄-68.856.82.02391
SiBr₄5.0155.02.20310
SiI₄120.5287.42.43234

Key chemical behaviors include:

  • Hydrolysis Sensitivity: Rapid reaction with water/moisture:$$\ce{SiI4 + 2H2O -> SiO2 + 4HI}$$
  • Thermal Decomposition: Dissociation above 300°C facilitates silicon purification:$$\ce{2SiI4 <=> Si + SiI4 + 3I2}$$ (Disproportionation) [6]
  • Red Flame: Vapor combustion yields a characteristic red flame due to iodine emission [6] [9]

Thermodynamically, SiI₄ exhibits an enthalpy of formation (ΔHf) of -110.46 kJ/mol and entropy () of 416.43 J/mol·K in the gas phase [6]. Its vibrational spectrum shows pronounced anharmonicity in bending modes, attributed to the large iodine atoms [10].

Role in Inorganic and Organometallic Chemistry

In synthetic chemistry, SiI₄ serves as a versatile precursor due to the lability of its Si–I bonds. Key applications include:

  • Silicon Amide Synthesis: Nucleophilic substitution with dialkylamines yields tetrakis(dialkylamino)silanes:$$\ce{SiI4 + 4R2NH -> Si(NR2)4 + 4HI}$$These amides function as CVD precursors or ligands in coordination chemistry [1] [4].
  • Disproportionation Purification: For semiconductor-grade silicon, crude Si reacts with I₂ to form volatile SiI₄, which decomposes on hot filaments (800°C) into ultra-pure Si and I₂ (recycled). This bypasses energy-intensive Siemens process [6] [9].
  • Chemical Vapor Deposition (CVD): SiI₄’s moderate decomposition temperature (287°C) enables high-purity silicon film growth. Advantages over silane include:
  • Higher growth rates
  • Lower deposition temperatures (enabling polymer substrates)
  • Reduced gas-phase nucleation [4] [6] [9]
  • Nanoparticle Synthesis: Hydrolysis under controlled conditions generates silica nanoparticles for polymer reinforcement and coatings [9].

In semiconductor technology, SiI₄’s role extends to selective etching of silicon wafers during microfabrication. Masked wafers exposed to SiI₄-based etchants achieve precise cavity depths through controlled reaction kinetics [9]. Recent research explores SiI₄ as a dopant carrier for novel semiconductors (e.g., antimonides, bismuthides) to enhance light-conversion efficiency in photovoltaics [9].

Table 3: Key Applications of Silicon Tetraiodide

Application DomainFunctionSignificance
Organosilicon SynthesisPrecursor to Si(NR₂)₄ amidesEnables Si-N bond formation under mild conditions
Semiconductor ManufacturingEtchant for silicon wafersPrecision microfabrication of electronic components
High-Purity Silicon ProductionDisproportionation intermediateEnergy-efficient alternative to traditional refining
Thin-Film Deposition (CVD)Silicon sourceLow-temperature, high-growth-rate Si films
Nanoparticle EngineeringHydrolysis precursor for SiO₂ nanoparticlesReinforces polymers and coatings

Concluding Remarks

Silicon tetraiodide exemplifies the critical intersection of fundamental chemistry and applied materials science. From Berzelius’ pioneering reductions to modern semiconductor labs, its unique structural and reactive properties continue to enable innovations in silicon purification, functional material synthesis, and microelectronics fabrication. As research pushes toward advanced light-harvesting semiconductors and nanoscale silicon architectures, SiI₄’s role as a chemically tractable, high-purity silicon source remains indispensable [1] [6] [9].

Properties

CAS Number

13465-84-4

Product Name

Silicon tetraiodide

IUPAC Name

tetraiodosilane

Molecular Formula

SiI4
I4Si

Molecular Weight

535.703 g/mol

InChI

InChI=1S/I4Si/c1-5(2,3)4

InChI Key

CFTHARXEQHJSEH-UHFFFAOYSA-N

SMILES

[Si](I)(I)(I)I

Canonical SMILES

[Si](I)(I)(I)I

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